molecular formula C10H9F B13474910 2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene

2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene

Cat. No.: B13474910
M. Wt: 148.18 g/mol
InChI Key: DBFBUTCJQBMJCK-UHFFFAOYSA-N
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Description

2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9FO It is a derivative of benzene, where a fluorine atom, a methyl group, and a prop-2-yn-1-yl group are substituted at different positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene can be achieved through several methods. One common approach involves the reaction of 2-fluoro-1-methylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring makes it less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. reactions such as nitration and sulfonation can still occur under appropriate conditions.

    Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also be performed to modify the alkyne group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid and sulfuric acid for nitration, and chlorosulfonic acid for sulfonation.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include nitrated or sulfonated derivatives, azides, nitriles, alcohols, carboxylic acids, and reduced alkyne derivatives.

Scientific Research Applications

2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards certain targets. The prop-2-yn-1-yl group can also participate in click chemistry reactions, facilitating the conjugation of the compound to biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the prop-2-yn-1-yl group to the benzene ring.

    1-Fluoro-2-(prop-2-yn-1-yl)benzene: Similar structure but with the prop-2-yn-1-yl group at a different position on the benzene ring.

Uniqueness

2-Fluoro-1-methyl-4-(prop-2-yn-1-yl)benzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a prop-2-yn-1-yl group provides a combination of electronic and steric effects that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

2-fluoro-1-methyl-4-prop-2-ynylbenzene

InChI

InChI=1S/C10H9F/c1-3-4-9-6-5-8(2)10(11)7-9/h1,5-7H,4H2,2H3

InChI Key

DBFBUTCJQBMJCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC#C)F

Origin of Product

United States

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